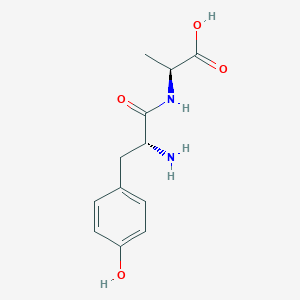

L-Alanine, D-tyrosyl-

CAS No.: 821776-08-3

Cat. No.: VC20573152

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 821776-08-3 |

|---|---|

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | (2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10+/m0/s1 |

| Standard InChI Key | NLKUJNGEGZDXGO-OIBJUYFYSA-N |

| Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)N |

| Canonical SMILES | CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Introduction

Structural and Molecular Characteristics

Chemical Composition and Stereochemistry

L-Alanine, D-tyrosyl- features a peptide bond between the carboxyl group of D-tyrosine and the amino group of L-alanine. The IUPAC name is (2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid, reflecting its stereochemical configuration. The presence of D-tyrosine introduces chirality, influencing its interactions with enzymes and receptors. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 252.27 g/mol | |

| Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)N | |

| InChI Key | NLKUJNGEGZDXGO-OIBJUYFYSA-N |

The compound’s aromatic hydroxyl group from tyrosine contributes to potential hydrogen bonding and oxidative reactivity .

Synthesis and Production

Enzymatic Synthesis

Enzymatic methods employ peptidyl transferases or proteases operating in reverse to catalyze the coupling of L-alanine and D-tyrosine. ATP-dependent ligases are often utilized, with magnesium ions () serving as cofactors. For example, tyrosyl-tRNA synthetase has been repurposed in vitro to incorporate D-tyrosine into peptides, albeit with reduced efficiency compared to L-enantiomers .

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) is the most common chemical approach. Key steps include:

-

Protection: The amino group of L-alanine is protected with tert-butoxycarbonyl (Boc), while D-tyrosine’s carboxyl group is activated as a pentafluorophenyl ester.

-

Coupling: Dicyclohexylcarbodiimide (DCC) facilitates peptide bond formation in anhydrous dimethylformamide (DMF).

-

Deprotection: Trifluoroacetic acid (TFA) removes Boc groups, yielding the free dipeptide.

Yields typically range from 60–75%, with purification via reverse-phase HPLC.

Biochemical Properties and Interactions

Enzymatic Degradation and Stability

D-amino acid oxidase (DAO) selectively metabolizes D-tyrosine residues, converting them into 3,4-dihydroxyphenylpyruvate . This suggests L-alanine, D-tyrosyl- may undergo oxidative deamination in tissues expressing DAO, such as the kidney and liver. Stability studies in buffer solutions (pH 7.4, 37°C) indicate a half-life of ~8 hours, with degradation products including free alanine and tyrosine .

Research Findings and Applications

Biotechnological Uses

In synthetic biology, non-proteinogenic dipeptides like L-alanine, D-tyrosyl- are used to engineer enzymes with altered substrate specificity. For example, incorporating D-tyrosine into peptide libraries has aided the development of MPO inhibitors for treating inflammatory diseases .

Challenges and Future Directions

Analytical Limitations

Current characterization efforts are hindered by the lack of commercial standards and high-resolution spectral data. Advanced techniques like cryo-electron microscopy could resolve its binding modes with DAO or MPO.

Therapeutic Exploration

Future studies should evaluate:

-

Neuroprotective Effects: D-tyrosine modulates NMDA receptors; conjugating it with alanine might enhance blood-brain barrier penetration.

-

Antioxidant Capacity: The phenolic group could scavenge reactive oxygen species (ROS), potentially mitigating oxidative stress in models of neurodegeneration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume